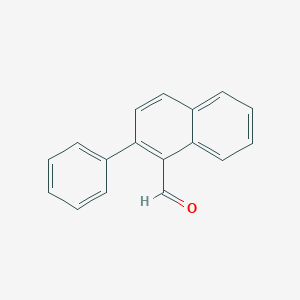
2-Phenylnaphthalene-1-carbaldehyde
Overview
Description
2-Phenylnaphthalene-1-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C17H12O and its molecular weight is 232.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Phenylnaphthalene-1-carbaldehyde (C17H12O) is an organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a naphthalene backbone with a phenyl group attached to the second carbon and an aldehyde functional group at the first position. Its chemical structure can be represented as follows:
Antimicrobial Activity
Research has demonstrated that compounds related to this compound exhibit significant antimicrobial properties. A study focusing on ring-substituted naphthalene derivatives indicated that certain analogues possess antibacterial activity against Staphylococcus aureus and methicillin-resistant strains, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin .
| Compound | Target Bacteria | MIC (µmol/L) |
|---|---|---|
| 2-Hydroxy-N-phenylnaphthalene-1-carboxamide | M. marinum | 51.9 |
| 2-Hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide | S. aureus (MRSA) | 26.0 |
Cytotoxicity
This compound has been investigated for its cytotoxic effects on various cancer cell lines. In vitro studies have shown that it can induce apoptosis in human colorectal carcinoma (HCT-116) cells, with IC50 values indicating moderate potency . The compound's mechanism appears to involve the inhibition of key signaling pathways associated with cell survival.
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | 15.0 |
| MRC15 | 20.5 |
Sirtuin Inhibition
Recent studies have highlighted the role of sirtuins, a family of NAD+-dependent deacetylases, in mediating the biological effects of naphthalene derivatives, including this compound. The compound has been shown to inhibit SIRT1 and SIRT2, leading to increased acetylation of p53 and α-tubulin, respectively . This inhibition correlates with its cytotoxic effects in lymphoma cell lines, suggesting potential applications in cancer therapy.
Case Study 1: Anticancer Activity
A study conducted on Burkitt's lymphoma cells demonstrated that this compound exhibited selective cytotoxicity. The compound was tested alongside known sirtuin inhibitors, revealing that it could enhance the efficacy of chemotherapeutic agents like etoposide by sensitizing cancer cells to DNA damage .
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of derivatives based on the naphthalene structure were synthesized and screened for antimicrobial activity. Among these, compounds similar to this compound showed promising results against resistant bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents .
Properties
IUPAC Name |
2-phenylnaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O/c18-12-17-15-9-5-4-8-14(15)10-11-16(17)13-6-2-1-3-7-13/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJDQEYJDDBQEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10568540 | |
| Record name | 2-Phenylnaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10568540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137869-22-8 | |
| Record name | 2-Phenylnaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10568540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















